3,3''-(1,4-Phenylene)bis(3'-nitroacrylophenone)
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Overview
Description
3,3’‘-(1,4-Phenylene)bis(3’-nitroacrylophenone) is a chemical compound with the molecular formula C24H16N2O6 and a molecular weight of 428.405 g/mol It is known for its unique structure, which includes two nitroacrylophenone groups connected by a phenylene bridge
Preparation Methods
The synthesis of 3,3’‘-(1,4-Phenylene)bis(3’-nitroacrylophenone) typically involves the reaction of 1,4-phenylenediamine with 3-nitrobenzoyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
3,3’‘-(1,4-Phenylene)bis(3’-nitroacrylophenone) undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,3’‘-(1,4-Phenylene)bis(3’-nitroacrylophenone) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3,3’‘-(1,4-Phenylene)bis(3’-nitroacrylophenone) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The phenylene bridge provides structural rigidity, allowing the compound to fit into specific binding sites on proteins and other macromolecules. This interaction can result in the inhibition or activation of biological pathways, depending on the target and context.
Comparison with Similar Compounds
3,3’‘-(1,4-Phenylene)bis(3’-nitroacrylophenone) can be compared with similar compounds such as:
3,3’‘-(1,4-Phenylene)bis(4’-nitroacrylophenone): This compound has a similar structure but with the nitro group positioned differently on the acrylophenone moiety.
3,3’‘-(1,4-Phenylene)bis(4’-hydroxyacrylophenone): This compound features hydroxy groups instead of nitro groups, leading to different reactivity and applications.
3,3’‘-(1,4-Phenylene)bis(4’-phenylacrylophenone):
Properties
CAS No. |
70943-29-2 |
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Molecular Formula |
C24H16N2O6 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(E)-1-(3-nitrophenyl)-3-[4-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C24H16N2O6/c27-23(19-3-1-5-21(15-19)25(29)30)13-11-17-7-9-18(10-8-17)12-14-24(28)20-4-2-6-22(16-20)26(31)32/h1-16H/b13-11+,14-12+ |
InChI Key |
SXMAMABIMAQBRJ-PHEQNACWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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